1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol
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Overview
Description
1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol is an organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the reaction of 2-methoxyethylamine with 2-chlorobenzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanone.
Reduction: Formation of 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanamine.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with cellular pathways, modulating processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
- 1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride
- 1-[5-nitro-2-(4-nitrostyryl)-1H-imidazol-1-yl]propan-2-ol
Uniqueness
1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol is unique due to its specific structural features, which confer distinct biological activities. Its methoxyethyl group and benzimidazole core contribute to its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)12-13-10-5-3-4-6-11(10)14(12)7-8-16-2/h3-6,9,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFKEENUHONSOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCOC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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